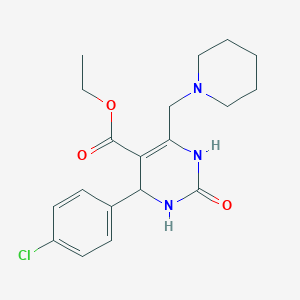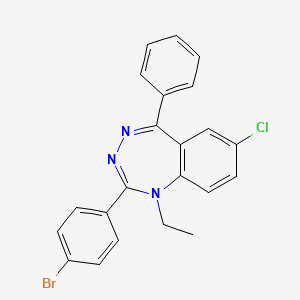
2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide
Descripción general
Descripción
2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.
Aplicaciones Científicas De Investigación
2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide has been extensively studied for its potential as an anticancer agent. Its ability to inhibit CA IX, which is overexpressed in many types of cancer cells, makes it a promising drug candidate. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, it has been investigated for its potential as a diagnostic tool for imaging CA IX expression in tumors.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA IX is overexpressed in many types of cancer cells and is involved in the regulation of intracellular pH, which is crucial for cancer cell survival. Inhibition of CA IX by this compound leads to a decrease in intracellular pH, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in vitro and in vivo. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit tumor growth and metastasis in animal models. However, it has also been shown to have some toxic effects on normal cells, particularly in the gastrointestinal tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide is its specificity for CA IX, which makes it a promising drug candidate for the treatment of various types of cancer. However, its toxicity to normal cells is a limitation, and further studies are needed to optimize its therapeutic index. Additionally, its poor solubility in aqueous solutions can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide. One direction is to investigate its potential as a diagnostic tool for imaging CA IX expression in tumors. Another direction is to optimize its structure to improve its solubility and reduce its toxicity to normal cells. Additionally, further studies are needed to evaluate its efficacy in combination with other anticancer agents. Finally, the development of novel delivery systems for this compound could improve its pharmacokinetic properties and enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound with potent anticancer activity. Its specificity for CA IX makes it a promising drug candidate for the treatment of various types of cancer. However, further studies are needed to optimize its therapeutic index and evaluate its potential as a diagnostic tool. The development of novel delivery systems could enhance its pharmacokinetic properties and improve its therapeutic potential.
Propiedades
IUPAC Name |
2-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c17-16(18)12-3-1-2-4-13(12)21(19,20)15-10-7-11-5-8-14-9-6-11/h1-6,8-9,15H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRKZDRZFLGQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-(4-chlorophenyl)-6-{[(2,5-dichlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304320.png)
![ethyl 4-(2,5-dimethylphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304328.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304329.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(4-chlorophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4304332.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(4-chlorophenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B4304335.png)
![1-{4-[(4-chlorophenyl)thio]-3,5,6-trifluoropyridin-2-yl}-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4304338.png)
![9-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acridine](/img/structure/B4304346.png)
![5-[(2-naphthyloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304352.png)
![2-(3-methylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B4304356.png)
![ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B4304375.png)
![2-(dimethylamino)ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate](/img/structure/B4304382.png)
![12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4304384.png)
